

Application Note: Structural Characterization of Cefazolin Lactone Using 1D and 2D NMR Spectroscopy

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Compound of Interest

Compound Name: Cefazolin lactone

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Abstract

Cefazolin, a first-generation cephalosporin antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β -lactam ring.[1] One of the key degradation products is **Cefazolin lactone**, formed via an intramolecular cyclization reaction following the opening of the β -lactam ring.[2] Differentiating the parent drug from its lactone degradant is critical for quality control and stability studies in pharmaceutical development. This application note provides a comprehensive guide and detailed protocols for utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously identify and characterize **Cefazolin lactone**. We will explore the causal relationships between structural changes and their NMR spectral manifestations and provide step-by-step workflows for sample preparation, data acquisition, and spectral interpretation.

Introduction: The Challenge of Cefazolin Degradation

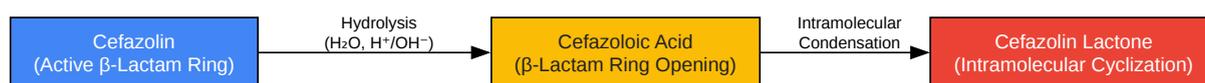
The efficacy of β -lactam antibiotics like Cefazolin hinges on the chemical reactivity of the four-membered β -lactam ring.[3] However, this inherent reactivity also makes it the primary site of hydrolytic degradation, leading to a loss of antibacterial activity.[1][4] The initial product of hydrolysis is the inactive Cefazoloic acid, where the β -lactam ring is opened. Under acidic

conditions, the newly formed carboxylic acid can undergo an intramolecular condensation with the C-4 carboxyl group, forming a stable six-membered lactone ring.[2]

Monitoring the formation of this lactone is crucial for ensuring the safety and efficacy of Cefazolin formulations. While chromatographic methods like HPLC are used for quantification, NMR spectroscopy offers unparalleled insight into the precise molecular structure, making it the gold standard for definitive identification of such degradants.[2][5] This guide details the application of high-resolution NMR to distinguish Cefazolin from its lactone derivative.

Mechanism: From Active Drug to Inactive Lactone

The transformation from Cefazolin to its lactone derivative involves a significant structural rearrangement. This process fundamentally alters the chemical environment of nearby nuclei, leading to predictable and observable changes in the NMR spectrum.

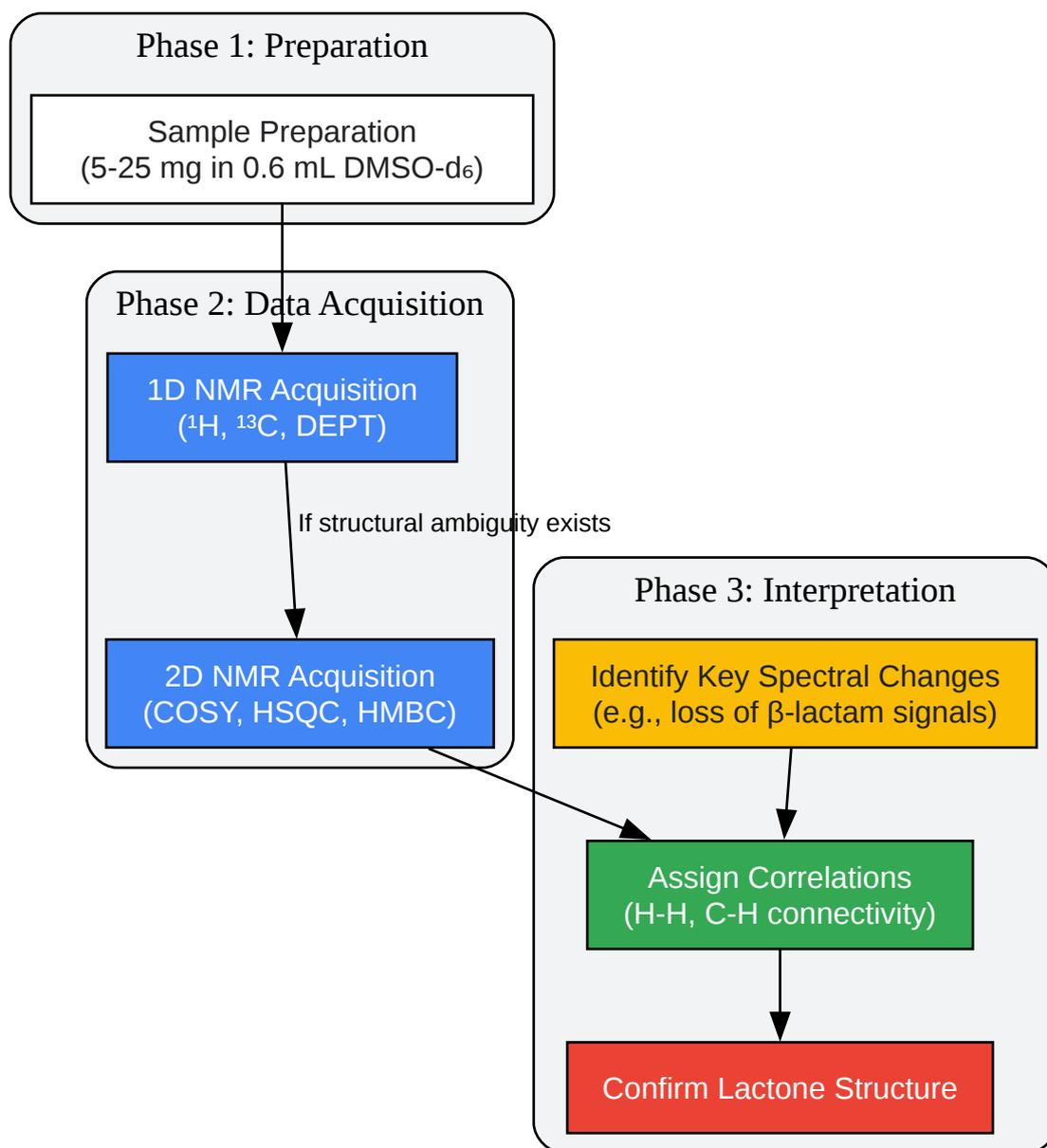


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Caption: Cefazolin degradation pathway to its lactone form.

Experimental Design and Rationale

A multi-dimensional NMR approach is essential for complete structural verification. The workflow is designed to first obtain a general overview using 1D techniques and then confirm the detailed molecular connectivity using 2D correlation experiments.



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Caption: Workflow for NMR-based characterization of **Cefazolin lactone**.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.[6][7] The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves both Cefazolin sodium and its less polar lactone derivative. Furthermore, it

allows for the observation of exchangeable protons (e.g., N-H), which can be confirmed by adding a drop of D₂O.[8]

Materials:

- Cefazolin or degraded sample material
- Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
- 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[9]
- Glass Pasteur pipette and glass wool/cotton for filtration[9]

Procedure:

- Weigh the sample: For ¹H NMR, weigh 3-6 mg of the sample. For comprehensive 2D NMR, particularly ¹³C-based experiments like HSQC and HMBC, a more concentrated sample of 20-25 mg is required.[2][6]
- Dissolve the sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆. [6] Vortex briefly to dissolve.
- Filter the solution: To remove any particulates that could degrade spectral resolution, filter the solution directly into the NMR tube.[7]
 - Place a small plug of glass wool or cotton into a Pasteur pipette.
 - Pipette the sample solution and gently force it through the filter into the NMR tube to a height of approximately 4-5 cm.[6][9]
- Cap and label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.[2]

A. 1D NMR Experiments

- ^1H NMR: Provides the initial fingerprint. Key changes in proton chemical shifts, especially for protons on the cephem nucleus (H-6, H-7), are the first indicators of lactone formation.
 - Pulse Program: Standard single pulse (zg30)
 - Spectral Width: 16 ppm
 - Acquisition Time: ~2.5 s
 - Relaxation Delay (d1): 2.0 s
 - Number of Scans: 16-64 (sample concentration dependent)
- $^{13}\text{C}\{^1\text{H}\}$ NMR: Reveals changes in the carbon backbone. The most significant indicators are the disappearance of the β -lactam carbonyl signal and the appearance of a new lactone carbonyl signal.
 - Pulse Program: Standard proton-decoupled (zgpg30)
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1.1 s
 - Relaxation Delay (d1): 2.0 s
 - Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)

B. 2D NMR Experiments

- COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.^[10] This is crucial for tracing the proton connectivity within the cephem nucleus and side chains.
 - Pulse Program: cosygpmf (or equivalent)
 - Data Points: 2K in F2, 256-512 increments in F1

- Number of Scans per Increment: 8-16
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to ($^1J_{CH}$ coupling).[11] This experiment is essential for assigning carbon signals based on their known proton assignments.
 - Pulse Program:hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
 - Spectral Width: 16 ppm (1H) x 200 ppm (^{13}C)
 - Number of Scans per Increment: 8-16
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, $^2J_{CH}$ and $^3J_{CH}$).[10][11] This is the key experiment to confirm the formation of the new lactone ring by observing correlations that would not be present in the parent drug, such as from H-6 to the new lactone carbonyl carbon.
 - Pulse Program:hmbcgplpndqf
 - Spectral Width: 16 ppm (1H) x 220 ppm (^{13}C)
 - Number of Scans per Increment: 16-32

Data Interpretation: Identifying the Spectroscopic Signature of Lactonization

The cleavage of the β -lactam ring and subsequent formation of the lactone ring induce significant changes in the chemical shifts of adjacent nuclei due to altered bond angles, hybridization, and electronic effects.

Key Spectroscopic Changes:

- Disappearance of the β -Lactam Carbonyl: The most definitive change in the ^{13}C NMR spectrum is the disappearance of the characteristic β -lactam carbonyl signal of Cefazolin (typically around 175-177 ppm) and the appearance of a new lactone carbonyl signal at a slightly different chemical shift.

- Shifts in Cephem Nucleus Protons (^1H NMR):
 - The protons on the former β -lactam ring, H-6 and H-7, experience a significant downfield shift (to a higher ppm value) due to the change in ring strain and geometry.
 - The characteristic coupling constant (J) between H-6 and H-7 will also change, reflecting the new dihedral angle in the more flexible dihydrothiazine ring of the lactone.
- Confirmation with 2D NMR:
 - HSQC: Will confirm the new chemical shifts of the carbons attached to H-6 and H-7.
 - HMBC: Is the ultimate confirmation tool. An HMBC spectrum of the lactone will reveal a correlation between proton H-6 and the C-4 carboxyl carbon, which has now become the lactone carbonyl. This three-bond correlation (H6-C5-C4-C=O) is impossible in the parent Cefazolin structure and is unequivocal proof of lactonization.

Data Summary Tables

The following tables summarize the expected chemical shifts for key nuclei in Cefazolin and the predicted shifts for its lactone derivative based on the structural changes. The Cefazolin data is referenced from published work.[\[2\]](#)

Table 1: Key ^1H NMR Chemical Shift Comparison (400 MHz, DMSO-d_6)

Proton Assignment	Cefazolin (δ ppm)	Cefazolin Lactone (Predicted δ ppm)	Rationale for Change
H-2	~5.0-5.2	~5.0-5.2	Minimal change expected.
H-6	~5.1-5.3	> 5.5 (Downfield Shift)	Reduced ring strain and altered geometry upon β -lactam cleavage.
H-7	~5.6-5.8	> 6.0 (Downfield Shift)	Significant change in electronic environment and conformation.
Tetrazole-CH ₂ -	~5.4	~5.4	Side chain is distant from the site of reaction; minimal change.
Tetrazole-H	~9.1	~9.1	Side chain is distant from the site of reaction; minimal change.

Table 2: Key ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d₆)

Carbon Assignment	Cefazolin (δ ppm)	Cefazolin Lactone (Predicted δ ppm)	Rationale for Change
C-2	~126	~126	Minimal change expected.
C-3	~125	~125	Minimal change expected.
C-4 (Carboxyl)	~163	~170-175 (Lactone C=O)	Becomes part of the new six-membered lactone ester ring.
C-6	~58	~60-65 (Downfield Shift)	Change in hybridization and neighboring group effects.
C-7	~59	~60-65 (Downfield Shift)	Change in hybridization and neighboring group effects.
C-5 (β -Lactam C=O)	~176	Signal Absent	The β -lactam ring is opened during hydrolysis.
Amide C=O	~170	~170	Side chain is distant from the site of reaction; minimal change.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unambiguous and definitive method for the structural characterization of **Cefazolin lactone**. By following the detailed protocols for sample preparation and data acquisition, researchers can confidently identify the key spectral changes that signify the degradation of Cefazolin. The observation of downfield shifts for H-6 and H-7, the disappearance of the β -lactam carbonyl signal, and crucially, the confirmation of new long-range correlations via HMBC, constitute a

self-validating system for identifying this critical impurity. This application note serves as a robust framework for drug development professionals and scientists involved in the stability testing and quality control of Cefazolin and related β -lactam antibiotics.

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